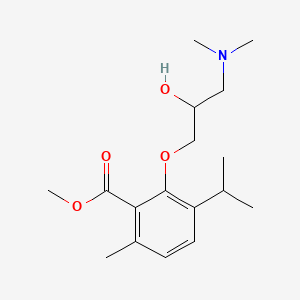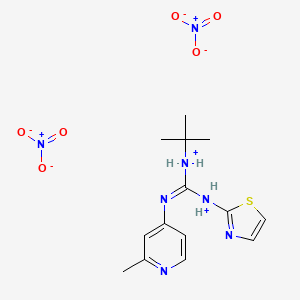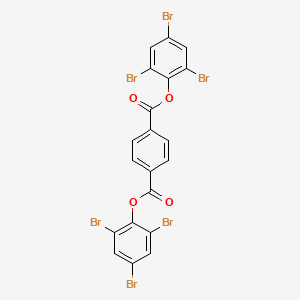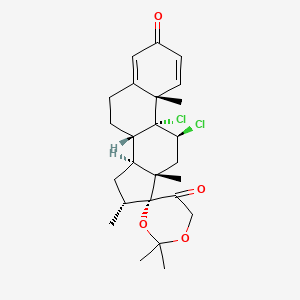
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is an organic compound with a complex structure that includes aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-cymene with a suitable halogenating agent to introduce a halogen atom at the benzylic position. This intermediate is then reacted with a dimethylamino alcohol under basic conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to changes in their activity. The aromatic ring and hydroxyl group may also play roles in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxy-3-(propan-2-ylamino)propoxy)-p-cymene-2-carboxylate
- Methyl 3-(2-hydroxy-3-(ethylamino)propoxy)-p-cymene-2-carboxylate
Uniqueness
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, allows for specific interactions with biological targets that may not be possible with similar compounds.
Properties
CAS No. |
53206-82-9 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C17H27NO4/c1-11(2)14-8-7-12(3)15(17(20)21-6)16(14)22-10-13(19)9-18(4)5/h7-8,11,13,19H,9-10H2,1-6H3 |
InChI Key |
SCYNDZYCBJLQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN(C)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)












